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Compound of Interest

Compound Name: (E)-3-Methyl-3-hexene

Cat. No.: B1623645

This guide provides a comprehensive overview of the key spectroscopic data for (E)-3-Methyl-
3-hexene (CAS No: 3899-36-3; Molecular Formula: C7H14; Molecular Weight: 98.19 g/mol ),
tailored for researchers, scientists, and professionals in drug development.[1] Below, you will
find detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with the experimental protocols for their acquisition.

Data Presentation

The following sections summarize the quantitative spectroscopic data for (E)-3-Methyl-3-
hexene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for (E)-3-Methyl-3-hexene is not readily available in public

spectral databases. The following data is predicted using computational models and should be
used as a reference.

Table 1: Predicted *H NMR Spectroscopic Data for (E)-3-Methyl-3-hexene
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

~5.25 Quartet (q) 1H =CH- (H4)
~2.00 Quartet (q) 2H -CHz2- (H5)
~1.95 Quartet (q) 2H -CHz- (H2)
~1.60 Singlet (s) 3H =C-CHs (H7)
~0.95 Triplet () 3H -CHs (H1)
~0.90 Triplet (t) 3H -CHs (H6)

Solvent: CDCIs, Reference: TMS at 0.00 ppm.

Table 2: Predicted 13C NMR Spectroscopic Data for (E)-3-Methyl-3-hexene

Chemical Shift (8) ppm Carbon Assignment
~136.0 =C< (C3)

~125.0 =CH- (C4)

~34.0 -CHz- (C2)

~22.0 -CH2- (C5)

~15.0 =C-CHs (C7)

~14.0 -CHs (C6)

~13.0 -CHs (C1)

Solvent: CDCIs, Reference: TMS at 0.00 ppm. A literature reference for experimental data is P.
A. Couperus, A. D. Clague, J. P. Van Dongen Org. Magn. Resonance 8, 426(1976).[1]

Infrared (IR) Spectroscopy

The following data is based on the gas-phase IR spectrum available from the NIST Chemistry
WebBook.[2]
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Table 3: Principal IR Absorption Bands for 3-Methyl-3-hexene

Vibrational Mode

Wavenumber (cm~2) Intensity .

Assignment
2850-3000 Strong C-H Stretch (Alkyl)
~3080 Medium =C-H Stretch (Vinylic)
~1650 Medium C=C Stretch (Alkene)
1450-1470 Medium -CH:z- Bend (Scissoring)
1375-1385 Medium -CHs Bend (Symmetrical)
650-1000 Strong =C-H Bend (Out-of-plane)

Mass Spectrometry (MS)

The electron ionization mass spectrum is characterized by the fragmentation of the parent
molecule. The data below is sourced from the NIST Mass Spectrometry Data Center.[3]

Table 4: Key Mass Spectrometry Data for 3-Methyl-3-hexene (Electron lonization)

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment lon
miz

98 ~15 [C7H14] % (Molecular lon)
69 100 [CsHo]* (Base Peak)

55 ~85 [CaH7]*

41 ~95 [CsHs]+

29 ~40 [C2Hs]*

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of volatile
liquid organic compounds like (E)-3-Methyl-3-hexene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra to determine the molecular
structure.

Methodology:
e Sample Preparation:

o Accurately weigh approximately 5-20 mg of the (E)-3-Methyl-3-hexene sample for *H
NMR (20-50 mg for 3C NMR) into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,
CDCls). The solvent should completely dissolve the sample.

o Gently agitate the vial to ensure the sample is fully dissolved and the solution is
homogeneous.

o Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly
into a clean, dry 5 mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.
¢ Instrument Setup:

o Insert the NMR tube into a spinner turbine and adjust its depth using a gauge to ensure it
is positioned correctly within the NMR probe.

o Place the sample into the NMR spectrometer.
o Data Acquisition:
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp,
symmetrical peaks.
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o Acquire the *H NMR spectrum. Standard parameters include a 30-45 degree pulse angle
and a sufficient number of scans to achieve a good signal-to-noise ratio.

o For the 13C NMR spectrum, a proton-decoupled experiment is typically run. A larger
number of scans is required due to the low natural abundance of 13C.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[e]

Phase the resulting spectrum and perform baseline correction.

o

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., Tetramethylsilane, TMS, at 0.00 ppm).

o

Integrate the peaks in the *H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational
frequencies.

Methodology (Attenuated Total Reflectance - ATR):

o Sample Preparation: No specific sample preparation is typically required for a liquid sample
with ATR-FTIR.

e Instrument Setup:
o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

o Record a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Data Acquisition:

o Place a single drop of liquid (E)-3-Methyl-3-hexene directly onto the ATR crystal.
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o Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio, with a resolution of 4 cm~1.

» Data Processing:

o The resulting spectrum is typically displayed in terms of transmittance or absorbance
versus wavenumber (cm™1).

o After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g.,
isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid
in its identification and structural elucidation.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron lonization - EI):
e Sample Preparation:

o Prepare a dilute solution of (E)-3-Methyl-3-hexene in a volatile organic solvent (e.g.,
hexane or dichloromethane).

e Instrument Setup:

o The sample is introduced into the gas chromatograph (GC), which separates the
components of the sample. For a pure sample, this step ensures it is introduced into the
mass spectrometer in a controlled manner.

o The GC is coupled to the mass spectrometer. Set the GC oven temperature program to
ensure the compound elutes as a sharp peak.

o The mass spectrometer is typically operated in Electron lonization (El) mode, with an
electron energy of 70 eV.

o Data Acquisition:

o Inject a small volume (e.g., 1 pL) of the prepared solution into the GC inlet.
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o As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer.

o The molecules are ionized and fragmented. The mass analyzer separates the resulting
ions based on their mass-to-charge (m/z) ratio.

o The detector records the abundance of each ion.

» Data Processing:
o A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
o ldentify the molecular ion peak ([M]**) to determine the molecular weight.

o Analyze the fragmentation pattern by identifying the major fragment ions and proposing
their structures. This pattern serves as a "fingerprint" for the molecule.

Visualization
Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like (E)-3-Methyl-3-hexene.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis and structural elucidation of an organic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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